3-Carbamoyl-1,2-oxazole-5-carboxylic acid
Overview
Description
3-Carbamoyl-1,2-oxazole-5-carboxylic acid is a chemical compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 g/mol. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazoles, including 3-Carbamoyl-1,2-oxazole-5-carboxylic acid, involves several methods. One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to produce 5-aryloxazoles . Another method involves the direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis
The molecular structure of 3-Carbamoyl-1,2-oxazole-5-carboxylic acid consists of a five-membered oxazole ring with a carbamoyl group at the 3-position and a carboxylic acid group at the 5-position.Chemical Reactions Analysis
Oxazoles, including 3-Carbamoyl-1,2-oxazole-5-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in direct arylation and alkenylation reactions . They can also undergo decarboxylative cross-coupling reactions with aryl halides .Physical And Chemical Properties Analysis
3-Carbamoyl-1,2-oxazole-5-carboxylic acid is a stable compound with a molecular weight of 156.1 g/mol. More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the retrieved sources.Scientific Research Applications
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles and its derivatives are a part of a number of medicinal compounds . They have been found to possess various biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity and antioxidant etc.
For example, 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid and 2-(3,5-dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid were synthesized and assessed as transthyretin (TTR) amyloid fibril inhibitors .
Antibacterial Activity
Oxazole derivatives have been found to exhibit antibacterial activity. They can inhibit the growth of bacteria and are used in the development of new antibacterial drugs .
Antifungal Activity
Some oxazole derivatives have shown antifungal properties. They can prevent the growth of fungi and are used in the treatment of fungal infections .
Anti-inflammatory Activity
Oxazole derivatives can also exhibit anti-inflammatory activity. They can reduce inflammation and are used in the treatment of various inflammatory diseases .
Antiviral Activity
Certain oxazole derivatives have antiviral properties. They can inhibit the replication of viruses and are used in the development of antiviral drugs .
Antitubercular Activity
Some oxazole derivatives have shown antitubercular activity. They can inhibit the growth of Mycobacterium tuberculosis and are used in the treatment of tuberculosis .
Anticancer Activity
Oxazole derivatives can also exhibit anticancer activity. They can inhibit the growth of cancer cells and are used in the development of anticancer drugs .
Safety And Hazards
properties
IUPAC Name |
3-carbamoyl-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c6-4(8)2-1-3(5(9)10)11-7-2/h1H,(H2,6,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECCPWTUSABFRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665605 | |
Record name | 3-Carbamoyl-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamoyl-1,2-oxazole-5-carboxylic acid | |
CAS RN |
251912-77-3 | |
Record name | 3-Carbamoyl-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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